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Introduction

Zicronapine (formerly known as Lu 31-130) is an atypical antipsychotic that was under
development by H. Lundbeck A/S for the treatment of schizophrenia.[1] It exhibits potent
antagonist activity at dopamine D1, D2, and serotonin 5-HT2A receptors.[1] Although its
development was discontinued in 2014, the synthesis and purification of zicronapine and its
fumarate salt remain of interest to medicinal chemists and pharmaceutical scientists. This
document provides a detailed, albeit inferred, protocol for the synthesis and purification of
zicronapine fumarate, based on publicly available information for structurally related
compounds.

It is important to note that specific, step-by-step protocols with quantitative data for the
synthesis of zicronapine have not been publicly disclosed. The following protocols are based
on analogous syntheses of similar compounds, particularly the synthesis of trans-1-(6-chloro-3-
phenylindan-1-yl)-3,3-dimethylpiperazine, as detailed in patent literature from H. Lundbeck A/S.

Synthesis of Zicronapine

The synthesis of zicronapine, 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-
trimethylpiperazine, can be envisioned as a multi-step process involving the formation of a key
indanone intermediate, followed by reductive amination to introduce the piperazine moiety.
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Part 1: Synthesis of 6-chloro-3-phenyl-2,3-dihydro-1H-
inden-1-one

A plausible route to the key intermediate, 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-one,
involves a Friedel-Crafts-type reaction.

Experimental Protocol:

e To a solution of 3-chlorobenzoyl chloride in a suitable solvent (e.g., dichloromethane), add
aluminum chloride (AICI3) portion-wise at a low temperature (e.g., 0 °C).

 To this mixture, add a solution of styrene in the same solvent dropwise, maintaining the low
temperature.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

e Quench the reaction by carefully pouring it onto a mixture of ice and concentrated
hydrochloric acid.

o Separate the organic layer, and extract the aqueous layer with the solvent.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

e The crude product can be purified by column chromatography on silica gel to yield 6-chloro-
3-phenyl-2,3-dihydro-1H-inden-1-one.

Part 2: Synthesis of trans-4-(6-chloro-3-phenyl-2,3-
dihydro-1H-inden-1-yl)-1,2,2-trimethylpiperazine
(Racemic Zicronapine)

The introduction of the 1,2,2-trimethylpiperazine moiety can be achieved through reductive
amination.

Experimental Protocol:
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» Dissolve 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-one and 1,2,2-trimethylpiperazine in a
suitable solvent such as methanol or ethanol.

e Add areducing agent, for example, sodium cyanoborohydride (NaBHsCN) or sodium
triacetoxyborohydride (NaBH(OAC)3), in portions.

« Stir the reaction mixture at room temperature for several hours to overnight, monitoring the
progress by TLC or LC-MS.

e Once the reaction is complete, quench any remaining reducing agent by the careful addition
of an acid (e.qg., acetic acid).

e Remove the solvent under reduced pressure.

» Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a
saturated aqueous solution of sodium bicarbonate and then with brine.

» Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude
product, a mixture of cis and trans diastereomers.

Purification of Zicronapine

The purification of zicronapine involves the separation of the desired trans diastereomer from
the cis isomer, followed by the resolution of the enantiomers to isolate the active (1R,3S)
enantiomer.

Diastereomeric Separation

The separation of cis and trans isomers can be achieved by chromatographic methods.
Experimental Protocol:
o Dissolve the crude mixture of diastereomers in a minimal amount of a suitable solvent.

e Perform column chromatography on silica gel, using an appropriate eluent system (e.g., a
gradient of ethyl acetate in hexanes) to separate the trans isomer from the cis isomer. The
separation is monitored by TLC.
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o Combine the fractions containing the pure trans isomer and evaporate the solvent to obtain
the racemic trans-zicronapine.

Enantiomeric Resolution (Chiral Separation)

The resolution of the racemic trans-zicronapine to obtain the desired (1R,3S)-enantiomer can
be accomplished by forming diastereomeric salts with a chiral acid, followed by fractional
crystallization.

Experimental Protocol:
» Dissolve the racemic trans-zicronapine in a suitable solvent (e.g., ethanol or isopropanol).

e Add a solution of a chiral resolving agent, such as (+)-tartaric acid or a derivative, in the
same solvent.

» Heat the mixture to obtain a clear solution and then allow it to cool slowly to room
temperature to induce crystallization of one of the diastereomeric salts.

o Collect the crystals by filtration and wash with a small amount of cold solvent.

e The desired enantiomer can be liberated from the diastereomeric salt by treatment with a
base (e.g., aqueous sodium hydroxide) and extraction into an organic solvent.

e The chiral purity of the obtained enantiomer should be assessed using a suitable analytical
method, such as chiral HPLC.

Synthesis of Zicronapine Fumarate

The final step is the formation of the fumarate salt to improve the physicochemical properties of
the drug substance.

Experimental Protocol:

 Dissolve the purified (1R,3S)-zicronapine free base in a suitable solvent, such as ethanol or
acetone.
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 In a separate flask, dissolve an equimolar amount of fumaric acid in the same or a
compatible solvent, with gentle heating if necessary.

e Add the fumaric acid solution to the zicronapine solution with stirring.

e The fumarate salt may precipitate out of the solution upon mixing or after a period of stirring
and cooling. If necessary, the crystallization can be induced by adding a non-solvent or by
scratching the inside of the flask.

» Collect the crystalline zicronapine fumarate by filtration.

e Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Data Presentation

As specific quantitative data for the synthesis of zicronapine is not publicly available, the
following table presents illustrative data for the synthesis of a closely related compound, trans-
1-(6-chloro-3-phenylindan-1-yl)-3,3-dimethylpiperazine, as described in patent literature. This
data is provided for reference purposes only and may not be representative of an optimized
process for zicronapine.
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. Starting lllustrative lllustrative
Step Reaction . Product ] ]
Materials Yield (%) Purity (%)
Racemic
6-chloro-3- trans-1-(6-
) phenyl-indan-  chloro-3-
Reductive i - .
1 o 1-one, 2,2- phenylindan- Not specified Not specified
Amination
dimethylpiper  1-yI)-3,3-
azine dimethylpiper
azine
(1R,3S)-1-(6-
Racemic chloro-3-
Enantiomeric  trans product, phenylindan- N >98% (chiral
2 ) ) Not specified
Resolution (+)-Tartaric 1-yl)-3,3- HPLC)
acid dimethylpiper
azine
(1R,3S)-1-(6-
chloro-3-
Salt (1R,3S)-free phenylindan-
a
3 ] base, 1-yh-3,3- Not specified >99% (HPLC)
Formation ] ] ) ]
Fumaric acid dimethylpiper
azine
fumarate

Visualization of Workflows
Zicronapine Synthesis Workflow
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Part 1: Indanone Synthesis

3-Chlorobenzoyl chloride Styrene

Friedel-Crafts Acylation
(AICI3, DCM)

Part 2: Reductive Amination

\
6-chloro-3-phenyl-
2,3-dihydro-1H-inden-1-one

1,2,2-Trimethylpiperazine

Racemic trans-Zicronapine

Purification and Salt Formation

(1R,3S)-Zicronapine Fumaric Acid

Fumarate Salt Formation
(Ethanol)

Zicronapine Fumarate
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Diastereomer Separation
(Chromatography)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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